8-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline
Description
Properties
IUPAC Name |
8-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]sulfonylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c27-29(28,20-10-4-8-17-9-5-12-22-21(17)20)25-13-11-18(14-25)26-15-19(23-24-26)16-6-2-1-3-7-16/h1-10,12,15,18H,11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUPBPPAVBHGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the sulfonyl group through sulfonation reactions. The pyrrolidine and triazole moieties can be introduced via nucleophilic substitution and click chemistry, respectively. Reaction conditions often include the use of catalysts such as copper(I) for the click reaction and various solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process. Purification methods such as recrystallization or chromatography would be employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Antimicrobial Activity
The incorporation of triazole and quinoline moieties has been associated with significant antimicrobial properties. Triazoles are known for their ability to inhibit fungal growth and have been studied extensively in the context of antifungal agents. Quinoline derivatives have also shown promising antibacterial activity. Research indicates that compounds featuring these structures can effectively combat various pathogens, including resistant strains of bacteria and fungi .
Case Study:
A study evaluating a series of quinoline-triazole hybrids demonstrated enhanced antimicrobial activity compared to their individual components. The presence of the triazole ring was crucial for increasing the efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound's structural components suggest potential anticancer applications. Quinoline derivatives have been widely recognized for their ability to induce apoptosis in cancer cells, while triazoles have demonstrated cytotoxic effects against various cancer cell lines.
Case Study:
In vitro studies on similar quinoline-based compounds revealed that they could inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the disruption of cellular signaling pathways essential for tumor growth .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the pharmacological properties of 8-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline. Research has shown that modifications to the triazole or quinoline rings can significantly alter biological activity.
| Structural Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups on the quinoline ring | Increased anticancer potency |
| Variation in alkyl substituents on the pyrrolidine moiety | Enhanced antimicrobial efficacy |
| Alteration of the sulfonamide group | Improved solubility and bioavailability |
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds featuring triazole and pyrrolidine structures. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Case Study:
A series of pyrrolidine-triazole derivatives were evaluated for anticonvulsant activity in animal models. Results indicated that certain modifications led to significant reductions in seizure frequency and duration, suggesting that this compound could be a candidate for further development as an anticonvulsant agent .
Mechanism of Action
The mechanism of action of 8-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, potentially disrupting replication or transcription processes. The triazole and pyrrolidine moieties could enhance binding affinity or selectivity for specific targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
2-Chloro-3-((4-Phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline Derivatives
- Core Structure: Chlorinated quinoline with a triazole-methyl substituent at position 3.
- Synthesis: Prepared via Cu(I)-catalyzed click chemistry between 3-(azidomethyl)-2-chloroquinoline and phenylacetylene, achieving >90% yields .
- Bioactivity : Demonstrated in vitro antifungal and antibacterial activity, with MIC values ranging from 1.56–25 µg/mL against Candida albicans and Staphylococcus aureus .
- Key Difference : The absence of a sulfonyl-pyrrolidine group reduces solubility compared to the target compound.
7-Chloro-4-(4-Phenyl-1H-1,2,3-triazol-1-yl)quinoline
- Core Structure: Chloroquinoline with triazole at position 4.
- Application : Incorporated into iridium(III) complexes for antiplasmodial activity (IC₅₀ = 0.8–2.1 µM against Plasmodium falciparum) .
- Key Difference : Positional isomerism (triazole at C4 vs. C8 in the target compound) may alter target specificity.
CAS 2034557-08-7 (8-((3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)quinoline)
- Core Structure: Quinoline-sulfonyl-piperidine with methylpyrazole.
- Structural Variance : Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring) affects conformational flexibility and steric bulk .
- Implications : Larger ring size may enhance metabolic stability but reduce binding pocket compatibility.
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Features
*Predicted using fragment-based methods.
- Triazole Role : The 1,2,3-triazole moiety in all analogs facilitates hydrogen bonding and resistance to metabolic degradation.
Biological Activity
The compound 8-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline is a novel hybrid molecule that incorporates both quinoline and triazole moieties, which are known for their significant biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of quinoline-triazole hybrids typically involves multi-step processes, often employing methods such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. The subsequent attachment of the pyrrolidine and sulfonyl groups can be achieved through nucleophilic substitution reactions. The efficiency of these synthetic routes is critical for producing compounds with high purity and yield.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring triazole and quinoline structures. For instance, derivatives similar to This compound have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| 8o | HCT116 | 64.3 |
| 8n | Mia-PaCa2 | 68.4 |
| 8b | MDA-MB231 | 42.5 |
These findings suggest that modifications in the triazole or quinoline structures can enhance anticancer activity significantly .
The mechanism by which quinoline-triazole hybrids exert their anticancer effects may involve multiple pathways:
- Inhibition of key enzymes : Compounds have been shown to inhibit enzymes such as EGFR and CDK2, which are crucial in cancer proliferation.
- Induction of apoptosis : Certain derivatives activate apoptotic pathways by modulating proteins like caspase and Bcl2 .
Research indicates that the presence of the triazole ring enhances binding affinity to target proteins through hydrogen bonding and π interactions, thereby inhibiting their activity effectively .
Case Studies
Several case studies have explored the biological activities of similar compounds:
- Antitubercular Activity : A study on quinoline-triazole hybrids showed significant inhibitory effects against Mycobacterium tuberculosis with MIC values as low as 12.5 µg/mL for certain derivatives .
- Antioxidant Properties : Some derivatives exhibited strong antioxidant activities, with DPPH radical scavenging rates comparable to standard antioxidants like Trolox .
Q & A
Q. What are the key challenges in synthesizing 8-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline, and how are they addressed?
Synthesis involves multi-step reactions, including triazole formation via click chemistry and sulfonylation. A common approach is to first prepare the pyrrolidine-triazole intermediate using copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by sulfonylation with quinoline derivatives under anhydrous conditions . Challenges include regioselectivity in triazole formation and sulfonylation efficiency, which are mitigated by optimizing reaction time, temperature (e.g., 60–80°C for CuAAC), and catalysts (e.g., CuI) .
Q. How is the structural integrity of this compound validated in academic research?
Structural validation typically combines NMR (e.g., H and C for functional group identification), mass spectrometry (HRMS for molecular ion confirmation), and X-ray crystallography (for absolute configuration). Crystallographic refinement using software like SHELXL ensures precise bond-length and angle analysis . For example, X-ray data may reveal torsional strain in the pyrrolidine ring due to steric hindrance from the triazole group .
Q. What spectroscopic techniques are critical for characterizing its reactivity?
- FT-IR : Confirms sulfonyl (S=O, ~1350–1150 cm) and triazole (C=N, ~1600 cm) groups.
- UV-Vis : Monitors electronic transitions in the quinoline core (λ~250–350 nm), useful for studying solvent effects on conjugation .
- HPLC-PDA : Assesses purity (>95% required for pharmacological studies) and detects byproducts from incomplete sulfonylation .
Advanced Research Questions
Q. How do computational methods enhance the design of derivatives targeting specific biological pathways?
Molecular docking (e.g., AutoDock Vina) and DFT calculations predict binding affinities to targets like kinases or GPCRs. For instance, the triazole-pyrrolidine moiety may exhibit π-π stacking with aromatic residues in enzyme active sites, while the sulfonyl group stabilizes hydrogen bonds . MD simulations further assess conformational stability in aqueous vs. lipid environments .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, serum concentration). A meta-analysis approach is recommended:
- Normalize data using internal controls (e.g., IC values against reference compounds).
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants .
- Cross-reference crystallographic data (e.g., PDB entries) to confirm binding modes .
Q. How can reaction yields be improved in scale-up synthesis without compromising purity?
- Flow chemistry : Continuous processing reduces side reactions (e.g., hydrolysis of sulfonyl chloride intermediates) .
- Microwave-assisted synthesis : Accelerates triazole formation (20 minutes vs. 12 hours conventional) with higher regioselectivity .
- Greener solvents : Switch from DCM to cyclopentyl methyl ether (CPME) for sulfonylation to reduce toxicity while maintaining yield (>80%) .
Q. What crystallographic software tools are optimal for analyzing polymorphic forms of this compound?
- SHELXT : For initial structure solution from X-ray data, especially with twinning or disorder (common in flexible pyrrolidine rings) .
- Olex2 or WinGX : For visualization and refinement, highlighting intermolecular interactions (e.g., C–H···O bonds between sulfonyl groups) .
- Mercury CSD : Analyzes packing motifs and predicts stability of polymorphs under thermal stress .
Methodological Considerations
Q. How to design a SAR study for optimizing this compound’s bioactivity?
- Core modifications : Replace quinoline with acridine to enhance intercalation (test via DNA melting assays) .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF) at the phenyl-triazole position to improve metabolic stability (assessed via microsomal assays) .
- Prodrug strategies : Esterify the sulfonyl group to enhance bioavailability, with hydrolysis monitored by LC-MS .
Q. What in vitro assays are most relevant for evaluating its therapeutic potential?
- Kinase inhibition : Use ADP-Glo™ assay for measuring ATP consumption in target kinases (e.g., EGFR, VEGFR2) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC values compared to cisplatin .
- Permeability : Caco-2 monolayer model to predict intestinal absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
